7beta-Methoxyrosmanol
Overview
Description
7beta-Methoxyrosmanol is a chemical compound known for its significant biological activitiesThis compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Scientific Research Applications
7beta-Methoxyrosmanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: It is investigated for its therapeutic potential in treating diseases such as neurodegenerative disorders, inflammation, and cancer.
Industry: It is used in the formulation of natural health products and cosmetics due to its antioxidant properties
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Methoxyrosmanol typically involves the extraction of the compound from rosemary using organic solvents such as chloroform, dichloromethane, or ethyl acetate. The extraction process is followed by purification steps, including chromatography, to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from rosemary plants. The process includes harvesting the plant material, drying, and then subjecting it to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7beta-Methoxyrosmanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Mechanism of Action
The mechanism of action of 7beta-Methoxyrosmanol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Activity: By modulating signaling pathways involved in neuronal survival and function
Comparison with Similar Compounds
Carnosol: Another diterpenoid from rosemary with similar antioxidant and anti-inflammatory properties.
Rosmanol: A related compound with potent antioxidant activity.
Carnosic Acid: Known for its strong antioxidant and neuroprotective effects
Uniqueness of 7beta-Methoxyrosmanol: this compound is unique due to its specific molecular structure, which confers distinct biological activities. Its methoxy group at the 7beta position enhances its stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
(1R,8R,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3/t16-,17-,18+,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPVHIQPSAZTLC-WIRSXHRWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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